Tuinal

描述

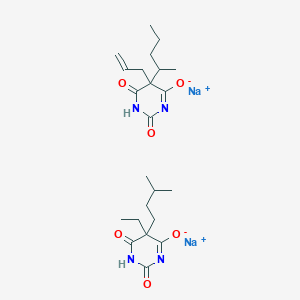

属性

CAS 编号 |

8065-05-2 |

|---|---|

分子式 |

C23H34N4Na2O6 |

分子量 |

508.5 g/mol |

IUPAC 名称 |

disodium;2,6-dioxo-5-pentan-2-yl-5-prop-2-enylpyrimidin-4-olate;5-ethyl-5-(3-methylbutyl)-2,6-dioxopyrimidin-4-olate |

InChI |

InChI=1S/C12H18N2O3.C11H18N2O3.2Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15;;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);7H,4-6H2,1-3H3,(H2,12,13,14,15,16);;/q;;2*+1/p-2 |

InChI 键 |

HQBIOVWPIHUNKN-UHFFFAOYSA-L |

SMILES |

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.CCC1(C(=O)NC(=O)N=C1[O-])CCC(C)C.[Na+].[Na+] |

规范 SMILES |

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.CCC1(C(=O)NC(=O)N=C1[O-])CCC(C)C.[Na+].[Na+] |

同义词 |

amobarbital, secobarital drug combination perdormal Tuinal |

产品来源 |

United States |

I Will Now Generate the Outline Based on These Refined Considerations.1. Historical Trajectory of Barbiturate Research and the Genesis of Combination Formulations

Early Synthetic Endeavors and the Discovery of Barbituric Acid Derivatives

The journey into barbiturate (B1230296) research began in 1864 when the German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid. wikipedia.orgtifr.res.ingeneral-anaesthesia.comirapa.orgnarconon.org Also known as malonylurea, this compound was created from the condensation of urea and malonic acid, a derivative found in apples. narconon.orgnih.govmdpi.com The origin of the name "barbituric acid" is not definitively known, with theories suggesting it was named in honor of a woman named Barbara, after Saint Barbara's Day, or from the German word for a key's beard ("Schlüsselbart"), reflecting its perceived importance in understanding related compounds. wikipedia.org

The initial synthetic process developed by von Baeyer was later refined in 1879 by French chemist Édouard Grimaux, who synthesized barbituric acid using malonic acid, urea, and phosphorus oxychloride. wikipedia.orgresearchgate.net This perfected process facilitated the widespread development of barbiturate derivatives. researchgate.net

Crucially, barbituric acid itself is not pharmacologically active. wikipedia.orggeneral-anaesthesia.commdpi.com Its therapeutic potential was only unlocked through the chemical modification of its core structure. The first pharmacologically active derivative, diethyl-barbituric acid, was synthesized in 1881 by Conrad and Guthzeit. nih.gov However, it was not until 1902 that Emil Fischer, a student of von Baeyer, and Joseph von Mering synthesized it again and investigated its properties, discovering it could induce sleep. tifr.res.ingeneral-anaesthesia.combionity.comalchetron.comnih.gov This compound was introduced to the market by the Bayer company in 1904 under the trade name Veronal. tifr.res.inbionity.comalchetron.comlibretexts.orgresearchgate.net This marked the beginning of the therapeutic era of barbiturates, which quickly became a replacement for older sedatives like bromides and chloral hydrate. nih.govalchetron.comnih.gov

Following this breakthrough, chemists synthesized over 2,500 different barbiturates throughout the 20th century, with approximately 50 of them being used clinically. nih.govlibretexts.orgeuropa.euwikipedia.orgnih.gov A notable successor to barbital was phenobarbital (B1680315), synthesized in 1911 and marketed as Luminal in 1912. general-anaesthesia.comnarconon.orgnih.govnih.govbritannica.com

Table 1: Key Milestones in Early Barbiturate Discovery

| Year | Event | Key Figure(s) | Significance |

|---|---|---|---|

| 1864 | Synthesis of barbituric acid (malonylurea) | Adolf von Baeyer | Creation of the parent compound for all barbiturates. wikipedia.orgtifr.res.ingeneral-anaesthesia.com |

| 1879 | Refinement of the synthetic process for barbituric acid | Édouard Grimaux | Enabled broader development of barbiturate derivatives. wikipedia.orgresearchgate.net |

| 1902 | Synthesis of the first pharmacologically active barbiturate, barbital | Emil Fischer & Joseph von Mering | Discovered the hypnotic (sleep-inducing) properties of the class. tifr.res.ingeneral-anaesthesia.combionity.comalchetron.com |

| 1904 | Commercial introduction of barbital (Veronal) | Bayer company | Marked the beginning of the clinical use of barbiturates. bionity.comlibretexts.orgresearchgate.net |

| 1911 | Synthesis of phenobarbital | Heinrich Hörlein | Introduction of a widely used derivative with anticonvulsant properties. nih.gov |

Evolution of Barbiturate Pharmacology: Key Milestones in Preclinical Investigation

The introduction of barbital spurred intensive investigation into the pharmacological effects of this new class of compounds. Early research confirmed that barbiturates act as central nervous system (CNS) depressants. irapa.orgeuropa.eubritannica.com Preclinical and clinical observations showed they could produce a range of effects from mild sedation to general anesthesia. general-anaesthesia.combritannica.com

A significant milestone in understanding barbiturate pharmacology was the discovery of their primary mechanism of action. It is now understood that barbiturates exert their effects by modulating the function of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. youtube.comnews-medical.netpatsnap.com They bind to a distinct site on the GABA-A receptor, which is a ligand-gated chloride ion channel. europa.euwikipedia.orgpatsnap.comnih.govwikipedia.org This binding action potentiates the effect of GABA, increasing the duration of the chloride channel opening. wikipedia.orgnews-medical.netpatsnap.com The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus depressing CNS activity. news-medical.net In addition to this primary mechanism, further research has shown that at higher concentrations, barbiturates can directly activate the GABA-A receptor and also block excitatory glutamate receptors, contributing to their profound CNS depressant effects. nih.govdrugbank.com

The extensive synthesis of new derivatives allowed researchers to identify how small changes to the chemical structure at the C-5 position of the barbituric acid molecule could dramatically alter the pharmacological profile of the resulting compound. mdpi.com This led to the classification of barbiturates based on their duration of action, a key milestone that guided their clinical application. general-anaesthesia.comnih.goveuropa.eubritannica.comyoutube.comnews-medical.net

Table 2: Pharmacological Classification of Barbiturates by Duration of Action

| Classification | Onset of Action | Duration of Effect | Primary Research Application | Example Compounds |

|---|---|---|---|---|

| Ultra-short-acting | ~1 minute (IV) | < 15-30 minutes | Anesthetic induction | Thiopental (B1682321), Methohexital |

| Short-acting | 15-40 minutes | 3-6 hours | Hypnotics (for sleep induction) | Secobarbital, Pentobarbital (B6593769) |

| Intermediate-acting | 45-60 minutes | 6-8 hours | Hypnotics (for sleep maintenance), Sedatives | Amobarbital, Butabarbital |

| Long-acting | ~1 hour | Up to 12 hours | Sedatives, Anticonvulsants | Phenobarbital |

Data compiled from multiple sources. nih.govbritannica.comnews-medical.netnih.govclevelandclinic.orgsutterhealth.org

This classification was instrumental in the development of more specialized therapeutic agents. For instance, the serendipitous discovery of phenobarbital's anticonvulsant properties by Alfred Hauptmann in 1912 opened a new avenue of research and treatment for epilepsy. nih.gov Similarly, the development of ultra-short-acting barbiturates led to their use as intravenous anesthetics. nih.govnih.gov

Introduction and Research Context of Secobarbital and Amobarbital as Individual Compounds

Within the broader exploration of barbiturate derivatives, amobarbital and secobarbital emerged as significant compounds, both developed by researchers at Eli Lilly and Company.

Amobarbital , first synthesized in Germany in 1923, was introduced by Eli Lilly under the brand name Amytal. nih.govmdpi.comwikipedia.org It is classified as an intermediate-acting barbiturate. britannica.comnih.govclevelandclinic.org Its pharmacological profile made it suitable for use as a sedative and a hypnotic for sleep maintenance. taylorandfrancis.com An important area of early clinical research involved its intravenous use. In 1929, William Bleckwenn began using sodium amobarbital interviews to circumvent inhibitions in psychiatric patients. wikipedia.org Also in the late 1920s, its properties as an anesthetic were investigated, leading to its use for inducing anesthesia. nih.gov In vitro studies later clarified its mechanism, showing it activates GABA-A receptors, increasing the duration and amplitude of inhibitory postsynaptic currents. drugbank.comwikipedia.org

Secobarbital was synthesized by Horace A. Shonle at Eli Lilly and patented in 1934. nih.govwikipedia.org Marketed as Seconal, it is a short-acting barbiturate. britannica.comwikipedia.org Its quicker onset and shorter duration of action compared to amobarbital made it a subject of research primarily for its hypnotic properties, specifically for the treatment of insomnia where difficulty falling asleep was the primary concern. wikipedia.orgbritannica.com Its potential as a pre-operative sedative was also explored. wikipedia.orgtaylorandfrancis.com Like other barbiturates, its mechanism involves modulating the GABA-A receptor to produce CNS depression. patsnap.comnih.gov

Table 3: Comparative Profile of Amobarbital and Secobarbital

| Feature | Amobarbital | Secobarbital |

|---|---|---|

| Year of Synthesis | 1923 | 1929 (Patented 1934) |

| Developer | Shonle and Moment (Eli Lilly) | Horace A. Shonle (Eli Lilly) |

| Brand Name | Amytal | Seconal |

| Pharmacological Class | Intermediate-acting barbiturate | Short-acting barbiturate |

| Primary Research Focus | Sedation, hypnotic (sleep maintenance), intravenous anesthesia, psychiatric interviews | Hypnotic (sleep induction), pre-operative sedation |

Data compiled from multiple sources. nih.govmdpi.combritannica.comwikipedia.orgwikipedia.org

Development and Academic Rationale for Fixed-Dose Barbiturate Combinations, including "Tuinal"

The distinct pharmacokinetic profiles of short- and intermediate-acting barbiturates led to the academic consideration of combining them to achieve a more nuanced therapeutic effect. The primary goal of a hypnotic drug is not only to induce sleep quickly but also to maintain it for a sufficient duration. wikipedia.org A short-acting agent like secobarbital was effective for sleep onset, but its effects might wear off during the night. Conversely, an intermediate-acting agent like amobarbital could maintain sleep but might have a slower onset of action.

This pharmacological reasoning formed the basis for the development of fixed-dose combination products. The academic rationale was to merge the rapid hypnotic action of a short-acting barbiturate with the sustained effect of an intermediate-acting one.

This concept was actualized by Eli Lilly in the late 1940s with the introduction of This compound . This compound was a combination of equal parts secobarbital sodium and amobarbital sodium in a single capsule. The explicit therapeutic goal was to provide a rapid yet prolonged hypnotic action. The secobarbital component was intended to put the user to sleep quickly, while the amobarbital component was designed to keep them asleep throughout the night. This approach represented a logical step in the evolution of barbiturate therapy, aiming to create a more comprehensive hypnotic agent by combining the distinct properties of two well-researched individual compounds.

Structural Features and Structure Activity Relationships Sar in Barbiturate Research

Fundamental Barbituric Acid Scaffold and Core Chemical Structure

The foundational structure of barbiturates is the barbituric acid scaffold, chemically known as pyrimidine-2,4,6(1H,3H,5H)-trione. wikipedia.orgmdpi.compharmatutor.orgthermofisher.comnist.gov This molecule features a heterocyclic six-membered ring comprising two nitrogen atoms (at positions 1 and 3) and three carbonyl groups (at positions 2, 4, and 6). mdpi.compharmatutor.orgthermofisher.com The carbon atom at position 5 is a methylene (B1212753) group in the parent compound. auburn.edu It is important to note that barbituric acid itself lacks significant pharmacological activity. mdpi.comchemicalbook.comwikipedia.org

Substituent Effects on the C-5 Position: Implications for Pharmacological Profiles of Amobarbital and Secobarbital

The introduction and nature of substituents at the C-5 position of the barbituric acid ring are paramount for conferring pharmacological activity, particularly sedative and hypnotic effects. pharmacy180.commdpi.com For a barbiturate (B1230296) to be pharmacologically active as a sedative-hypnotic, both hydrogen atoms originally present at the C-5 position must be replaced, typically by lipophilic groups such as alkyl or aryl substituents. pharmacy180.compharmatutor.orgcutm.ac.ingpatindia.com

The physicochemical properties of these C-5 substituents, notably their lipophilicity, are critical determinants of how readily the barbiturate can traverse biological membranes, including the blood-brain barrier, to reach its primary site of action, the GABAA receptor in the central nervous system. pharmatutor.orgyoutube.compharmacy180.comwikidoc.orgwikidoc.orgmhmedical.comslideshare.net Studies have indicated that optimal hypnotic activity is often associated with a cumulative total of 6 to 10 carbon atoms across both substituents at the C-5 position. cutm.ac.inyoutube.compharmacy180.com

Amobarbital and secobarbital serve as prime examples of how variations in C-5 substituents lead to differing pharmacological characteristics. Amobarbital possesses an ethyl group and a 3-methylbutyl group at the C-5 position. nih.goveasychem.org In contrast, secobarbital is substituted with an allyl group and a 1-methylbutyl group at the same position. wikipedia.orgnih.gov

The presence of a branched alkyl chain (1-methylbutyl) and an unsaturated allyl group in secobarbital contributes to its higher lipid solubility compared to amobarbital, which features an ethyl and a different branched alkyl (3-methylbutyl) substituent. youtube.compharmacy180.comwikidoc.orgwikidoc.org This enhanced lipid solubility in secobarbital is directly correlated with a faster onset and shorter duration of action. cutm.ac.inyoutube.compharmacy180.comwikidoc.orgwikidoc.org The increased lipophilicity facilitates more rapid entry into the brain, while the presence of the allyl group makes it more susceptible to metabolic oxidation, leading to quicker inactivation. cutm.ac.inyoutube.com Amobarbital, being less lipophilic than secobarbital, exhibits a slower onset and a longer duration of action, classifying it as an intermediate-acting barbiturate, whereas secobarbital is considered short-acting. wikipedia.orgwikidoc.orgwikidoc.org

Empirical data from SAR studies demonstrate that branched-chain isomers at the C-5 position generally confer greater lipid solubility, increased potency, and a shorter duration of action compared to straight-chain isomers within the same series. cutm.ac.inyoutube.compharmacy180.com The inclusion of unsaturation, such as the allyl group in secobarbital, also tends to shorten the duration of action due to increased susceptibility to metabolic breakdown. cutm.ac.inyoutube.com Conversely, shorter alkyl chains at C-5 may result in compounds with longer durations of action due to reduced metabolic lability. youtube.com The introduction of polar functional groups at the C-5 position typically diminishes lipid solubility and, consequently, reduces pharmacological activity. pharmatutor.orggpatindia.compharmacy180.com

| Barbiturate | C-5 Substituent 1 | C-5 Substituent 2 | Total C Atoms at C-5 (excluding C5) | Typical Duration of Action |

| Amobarbital | Ethyl | 3-Methylbutyl | 2 + 5 = 7 | Intermediate |

| Secobarbital | Allyl | 1-Methylbutyl | 3 + 5 = 8 | Short |

Table 1: C-5 Substituents and Duration of Action for Amobarbital and Secobarbital

Modifications at Other Positions and their Impact on Receptor Interaction Modalities

Beyond the critical C-5 position, structural modifications at other sites on the barbituric acid nucleus can also influence the pharmacological profile and the mode of interaction with their biological targets.

Substitution at the nitrogen atoms (N-1 and N-3) can impact the compound's acidity and its ability to permeate biological membranes. Alkylation at one of these nitrogen atoms, such as N-1, can lead to a faster onset and reduced duration of action. pharmatutor.orgcutm.ac.inyoutube.compharmacy180.com However, dialkylation at both nitrogen atoms typically results in a loss of activity, as these compounds are less acidic and less able to cross the blood-brain barrier. pharmacy180.com

The replacement of the oxygen atom at position 2 with a sulfur atom yields thiobarbiturates. pharmacy180.compharmatutor.orgyoutube.commhmedical.com This modification generally increases the lipophilicity of the compound, leading to a more rapid onset but a shorter duration of action compared to their oxybarbiturate analogs. cutm.ac.ingpatindia.comyoutube.comslideshare.net This increased lipophilicity facilitates quicker distribution into the brain. slideshare.net However, further replacement of carbonyl oxygens with sulfur atoms may lead to decreased activity. cutm.ac.inyoutube.com Substitution of carbonyl groups with imino groups typically abolishes activity. cutm.ac.in

Barbiturates primarily exert their effects by allosterically modulating the activity of the GABAA receptor. promises.comwindwardway.compharmacy180.compharmatutor.orgmhmedical.comthermofisher.com They bind to a specific site on the receptor complex that is distinct from the binding site for GABA and benzodiazepines. pharmacy180.commhmedical.com At therapeutic concentrations, barbiturates enhance the inhibitory effects of GABA by increasing the duration for which the chloride ion channel associated with the GABAA receptor remains open. pharmacy180.compharmatutor.orgmhmedical.comthermofisher.com At higher concentrations, they can directly activate the chloride channel. pharmacy180.com The binding site for barbiturates is believed to be located on the α and β subunits of the GABAA receptor. pharmacy180.com

Stereochemical Considerations and Enantiomeric Effects in Barbiturate Action

Several barbiturates, including secobarbital and amobarbital, possess a chiral center at the branched carbon within one of their C-5 substituents. researchgate.net This structural feature gives rise to enantiomers. While often administered as racemic mixtures researchgate.net, the individual enantiomers may exhibit subtle differences in their pharmacological properties and metabolic fates.

Research investigating the stereochemistry of barbiturates has explored potential variations in potency and duration of action between enantiomers. researchgate.netnih.gov Although enantiomers generally share similar physicochemical properties and passive membrane permeability, they can be metabolized differently by stereoselective enzymes. researchgate.net

Studies have indicated that there can be differences in the activity of barbiturate enantiomers, although these differences may not always be substantial. For instance, the S-enantiomer of thiopental (B1682321) demonstrated a higher binding affinity to a model protein compared to the R-enantiomer, consistent with observed differences in clinical potency. researchgate.netresearchgate.net Investigations into the brain concentrations of the R(+) and S(-) enantiomers of pentobarbital (B6593769) and secobarbital have suggested that stereoselective metabolism and potential differences in binding to the central nervous system receptor may contribute to variations in the duration of action. nih.gov The presence of a chiral center at C-5, in conjunction with specific substituents, can introduce stereoisomerism that may subtly influence the interaction with the chiral environment of the GABAA receptor binding site or affect the efficiency and pathways of metabolic biotransformation. researchgate.netnih.gov

Molecular and Cellular Pharmacodynamics of Barbiturates Amobarbital and Secobarbital

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

Amobarbital and Secobarbital function as positive allosteric modulators of GABA-A receptors wikipedia.orgnih.gov. This means they bind to a distinct site on the receptor complex, separate from where GABA or benzodiazepines bind, and enhance the effect of GABA patsnap.comwikipedia.orgdrugbank.com.

Enhancement of GABAergic Chloride Ion Current Duration

A principal mechanism of action for barbiturates is the potentiation of GABA's effect by increasing the duration for which the chloride ion channel associated with the GABA-A receptor remains open drugbank.compatsnap.comwikipedia.orguobabylon.edu.iqijraset.com. This leads to a greater influx of negatively charged chloride ions into the neuron, increasing the inhibitory postsynaptic current wikipedia.orgpatsnap.com. Electrophysiological studies, such as those conducted on rat thalamic slices, have demonstrated that Amobarbital increases the burst duration and mean conductance of single GABA-A channels, resulting in enhanced amplitude and decay time of inhibitory postsynaptic currents (IPSCs) wikipedia.orgnih.gov. This mechanism contrasts with that of benzodiazepines, which increase the frequency of chloride channel opening coconote.appwikipedia.orgwikipedia.org.

Direct Gating of GABA-A Receptor Chloride Channels at Higher Concentrations

At elevated concentrations, barbiturates like Amobarbital and Secobarbital can directly open the GABA-A receptor chloride channels even in the absence of the endogenous ligand GABA coconote.appwikipedia.orgacnp.org. This direct gating, or GABA-mimetic action, contributes significantly to the central nervous system depression observed at higher doses and is a factor in the increased toxicity of barbiturates compared to benzodiazepines in overdose scenarios wikipedia.orguobabylon.edu.iqacnp.org.

Subunit Specificity and Binding Site Characterization within the GABA-A Receptor Complex

The GABA-A receptor is a complex pentameric structure typically composed of alpha (α), beta (β), and gamma (γ) subunits coconote.appijraset.comwikipedia.org. Barbiturates are understood to bind at multiple homologous transmembrane pockets situated at the interfaces between subunits wikipedia.org. While some research broadly indicates binding to alpha or beta subunits coconote.appdrugbank.com, other studies point towards the beta subunit as a key location thetinman.org. Structural investigations suggest that the second and third transmembrane domains of the β subunit are particularly important for barbiturate (B1230296) activity, potentially involving specific amino acid residues such as methionine 286 on the β subunit and methionine 236 on the α subunit researchgate.net. These binding sites are distinct from the GABA binding site (located between α and β subunits) and the benzodiazepine (B76468) binding site (situated between α and γ subunits) wikipedia.orgdrugbank.comijraset.comwikipedia.org.

Comparative Modulation of GABA-A Receptor Subtypes by Amobarbital versus Secobarbital

Data Table: EC50 Values for Increased IPSC Decay Time Constant in Rat Neocortex nih.gov

| Barbiturate | EC50 (µM) |

|---|---|

| Pentobarbital (B6593769) | 41 |

| Amobarbital | 103 |

| Phenobarbital (B1680315) | 144 |

Interactions with Other Ligand-Gated Ion Channels and Neurotransmitter Systems

In addition to their primary effects on GABA-A receptors, barbiturates interact with other ligand-gated ion channels and influence other neurotransmitter systems wikipedia.orgacnp.orgdrugbank.com.

Modulation of Voltage-Gated Calcium Channels and Neurotransmitter Release

Barbiturates have been shown to influence voltage-gated calcium channels (VGCCs), which play a critical role in initiating neurotransmitter release from presynaptic terminals. At higher concentrations, barbiturates can inhibit the calcium-dependent release of excitatory neurotransmitters, such as glutamate. This effect is thought to occur through interactions with P/Q-type voltage-dependent calcium channels. wikipedia.orgnih.gov Studies, including those on mouse neurons, have demonstrated that barbiturates decrease voltage-dependent calcium conductance, likely by enhancing calcium channel inactivation or producing an open channel block. nih.gov Research involving secobarbital and amobarbital has also explored their potential to potentiate NMDA neurotoxicity, which involves effects on intracellular calcium regulation. nih.gov

Effects on Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Beyond their well-established effects on GABA receptors, barbiturates, including amobarbital, have been found to interact with neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in mediating excitatory neurotransmission in various brain regions. Studies indicate that barbiturates can block neuronal nAChR channels at concentrations considered clinically relevant. wikipedia.orgdrugbank.comuobabylon.edu.iq However, some research suggests that while both depressant and convulsant barbiturates can inhibit neuronal nAChRs, this inhibition may not directly contribute to their anesthetic effects. nih.govnih.gov

Influence on Sodium Channels and Action Potential Generation

The influence of amobarbital and secobarbital specifically on voltage-gated sodium channels and action potential generation has been explored in the broader context of barbiturate pharmacology. While detailed studies focusing explicitly on these two compounds in this regard are limited in the provided information, the class of barbiturates can affect sodium channel subtypes. Research on Aplysia neurons indicated that amobarbital, along with pentobarbital, could affect the lifetime of acetylcholine-activated sodium channels, although they did not alter single-ion channel conductance. nih.gov The concentration-dependence of barbiturate effects may vary across different sodium channel subtypes, and novel brain sodium channels could potentially exhibit higher sensitivity. acnp.org

Broader Neurochemical Effects and Synaptic Transmission Modulation

The broader neurochemical effects of amobarbital and secobarbital are largely mediated through their impact on inhibitory and excitatory synaptic transmission.

Pharmacokinetic Research and Disposition Studies in Preclinical Models

Metabolism and Biotransformation Pathways of Amobarbital and Secobarbital

The biotransformation of amobarbital and secobarbital primarily occurs in the liver, where these lipophilic compounds are converted into more water-soluble metabolites to facilitate their elimination from the body. The principal metabolic reactions involve Phase I oxidation and Phase II conjugation pathways.

Hydroxylation: The primary route of metabolism for both amobarbital and secobarbital is oxidation of the side chains attached to the barbiturate (B1230296) ring. This process is a classic example of Phase I metabolism. For amobarbital, this involves hydroxylation to form 3'-hydroxyamobarbital. Similarly, secobarbital undergoes oxidation to form hydroxysecobarbital. These hydroxylation reactions introduce a polar hydroxyl group, which increases the water solubility of the molecule, marking the first step towards detoxification and excretion.

Glucosidation/Glucuronidation: Following Phase I hydroxylation, the metabolites of amobarbital and secobarbital can undergo Phase II conjugation reactions. While specific studies on glucosidation for these exact compounds are limited, the metabolic pathways of structurally similar barbiturates, such as phenobarbital (B1680315), are well-documented and provide a relevant model. N-glucosidation is a known pathway for some barbiturates. A more common and significant conjugation reaction is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the hydroxylated metabolite. nih.govnih.govresearchgate.net This process further increases the polarity and molecular weight of the metabolite, preparing it for excretion in urine or bile. Phenobarbital has been shown to induce UGT activity, suggesting a potential for auto-induction of metabolism with chronic use of barbiturates like amobarbital and secobarbital. nih.govnih.gov

The biotransformation of amobarbital and secobarbital is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes. researchgate.netnih.gov These enzymes are responsible for the initial oxidative metabolism of a vast array of xenobiotics.

Studies in rat liver microsomes have demonstrated that barbiturates induce the expression of various CYP isoforms. researchgate.netmsdvetmanual.com For secobarbital, research has specifically implicated CYP2B1 as a key enzyme in its metabolism. researchgate.net The interaction with CYP enzymes is not only metabolic but can also involve mechanism-based inhibition, where a reactive metabolite formed during the catalytic cycle covalently binds to and inactivates the enzyme. researchgate.net

Phenobarbital, a structurally related barbiturate, is a well-known inducer of several CYP enzymes, including isoforms in the CYP2B, CYP2C, and CYP3A subfamilies. nih.govnih.govmsdvetmanual.com This induction can lead to accelerated metabolism of the barbiturates themselves (auto-induction) as well as other co-administered drugs. The induction of these hepatic enzymes is a critical factor in the development of metabolic tolerance to barbiturates.

In Vitro and In Vivo Pharmacokinetic Methodologies

A variety of preclinical methodologies have been employed to characterize the pharmacokinetic properties of amobarbital and secobarbital, ranging from isolated organ systems to whole animal models.

The isolated perfused rat liver (IPRL) model has been a valuable tool for studying the hepatic clearance and metabolism of drugs in a controlled environment, free from the systemic influences of an intact animal. nih.govnih.gov This ex vivo technique allows researchers to investigate the intrinsic metabolic capacity of the liver. In the IPRL system, the liver is surgically removed and kept viable by perfusing it with an oxygenated, nutrient-rich solution through the portal vein. nih.govxenotech.com

To delve deeper into the enzymatic processes of barbiturate metabolism, in vitro studies using isolated hepatocytes and liver microsomes are frequently conducted. These systems allow for the detailed characterization of enzyme kinetics.

Microsomal Studies: Liver microsomes are subcellular fractions that are rich in CYP enzymes. researchgate.netnih.gov They are extensively used to study Phase I metabolism and to determine key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). dntb.gov.uanih.govdntb.gov.ua These parameters provide quantitative measures of the affinity of the enzyme for the drug and the maximum rate at which it can be metabolized, respectively. Studies with rat liver microsomes have been instrumental in elucidating the specific CYP isoforms involved in the metabolism of barbiturates and the dose-dependent nature of enzyme induction. nih.govresearchgate.netnih.gov

In vivo pharmacokinetic studies in various animal models, such as rats, dogs, and monkeys, are essential for understanding the disposition of amobarbital and secobarbital in a whole-organism context. researchgate.net These studies provide critical data on parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

Interactive Data Table: Comparative Pharmacokinetic Parameters of Barbiturates in Preclinical Models

Below is a summary of pharmacokinetic parameters for barbiturates gathered from various preclinical studies. Note that direct comparisons should be made with caution due to differing experimental conditions.

| Compound | Species | Parameter | Value | Units |

|---|---|---|---|---|

| Phenobarbital | Dog | Half-life (t1/2) | 53.0 +/- 15 | hours |

| Phenobarbital | Dog | Volume of Distribution (Vd/F) | 743.6 +/- 69.8 | mL/kg |

| Phenobarbital | Dog | Total Body Clearance (ClT/F) | 0.173 +/- 0.053 | mL/min/kg |

| Phenobarbital | Monkey | Clearance (Cl) | Data suggests induction alters clearance | - |

| Pentobarbital (B6593769) | Dog | Half-life (t1/2) | 8.2 +/- 2.2 | hours |

| Pentobarbital | Dog | Volume of Distribution (Vdss) | 1.08 +/- 0.21 | L/kg |

| Pentobarbital | Dog | Elimination Clearance | 0.0013 +/- 0.0004 | L/min/kg |

Influencing Factors on Barbiturate Disposition in Research Contexts

The disposition of barbiturates, including the components of Tuinal—secobarbital and amobarbital—can be significantly influenced by various physiological and experimental factors in preclinical research. These factors can alter the pharmacokinetic profile of the compounds, leading to variations in their absorption, distribution, metabolism, and excretion. Understanding these influences is critical for the accurate interpretation of data from animal models.

Gender Differences in Pharmacokinetic Research

Considerable evidence from studies in rodent models indicates significant gender-based differences in the pharmacokinetics of barbiturates. nih.govnih.gov These differences are often attributed to variations in hepatic metabolism. nih.govresearchgate.net

Research as early as 1932 recognized that the pharmacological action of barbiturates was gender-dependent, with female rats demonstrating a different sensitivity compared to male rats. nih.govresearchgate.netmdpi.com Later studies elucidated that these differences were rooted in the hepatic metabolism of the drugs. nih.govresearchgate.net In rats, gender-dependent metabolism often arises from differential expression of hepatic enzymes. nih.govresearchgate.net For instance, male rats express sex-specific cytochrome P450s like CYP2C11, CYP2C13, and CYP3A2, while female rats express CYP2C12. nih.govresearchgate.net

A study involving heptabarbital (B1195907) administered to male and female rats revealed a substantially shorter biological serum half-life in males (approximately 10 minutes) compared to females (approximately 90 minutes). nih.govhuji.ac.il This pharmacokinetic difference resulted in a considerably longer duration of the drug's effect in females. nih.govhuji.ac.il In the same study, for both heptabarbital and phenobarbital, the barbiturate concentrations in the brain, cerebrospinal fluid, and serum were significantly lower in males than in females at the same pharmacological endpoint. nih.govhuji.ac.il

Interactive Table: Gender Differences in Heptabarbital Serum Half-Life in Rats

| Gender | Serum Half-Life (minutes) |

| Male | ~10 |

| Female | ~90 |

Note: Data extracted from studies on heptabarbital, a barbiturate, to illustrate gender-based pharmacokinetic differences in preclinical models. nih.govhuji.ac.il

These findings underscore the importance of considering gender as a variable in the design and interpretation of preclinical pharmacokinetic studies of barbiturates.

Effects of Chronic Administration on Metabolic Enzyme Induction in Animal Studies

Chronic administration of barbiturates is well-documented to induce the activity of hepatic microsomal enzymes, particularly the cytochrome P-450 (CYP) enzyme system. systemdynamics.orgnih.gov This enzyme induction accelerates the metabolism of the barbiturates themselves and other co-administered drugs. systemdynamics.org

In preclinical studies, phenobarbital has been shown to be a potent inducer of CYP enzymes. systemdynamics.orgmdpi.com Prolonged use can lead to a doubling of the rate of metabolism. systemdynamics.org This induction is a saturable process, meaning the rate of metabolism increases initially and then plateaus even with continued administration. systemdynamics.org The increased metabolism contributes to the development of tolerance, where higher doses are needed to achieve the same effect. systemdynamics.org

A study in rats investigated the effects of pretreatment with six different barbiturates on the hepatic microsomal drug-metabolizing enzyme system. nih.gov All six barbiturates—barbital, butobarbital, pentobarbital, amobarbital, phenobarbital, and thiopental (B1682321)—were found to produce microsomal induction. nih.gov However, the effects on other parameters, such as liver weight and biliary flow, varied among the different barbiturates. Phenobarbital, thiopental, barbital, and butobarbital increased these parameters, while pentobarbital and amobarbital did not. nih.gov This suggests that the mechanisms underlying enhanced biliary excretion of other substances may be independent of microsomal enzyme induction. nih.gov

In larger animal models, such as cattle, phenobarbital has also been shown to upregulate drug-metabolizing enzymes, including CYP2B, 2C, and 3A. mdpi.com

Interactive Table: Effect of Barbiturate Pretreatment on Hepatic Microsomes in Rats

| Barbiturate | Microsomal Induction |

| Amobarbital | Yes |

| Barbital | Yes |

| Butobarbital | Yes |

| Pentobarbital | Yes |

| Phenobarbital | Yes |

| Thiopental | Yes |

Note: This table summarizes the findings of a study on the effects of different barbiturates on hepatic microsomal enzyme induction in rats. nih.gov

This enzymatic induction is a key factor influencing the disposition of barbiturates during chronic exposure in research settings.

Advanced Analytical Methodologies for Barbiturate Detection and Quantification in Research

Chromatographic Techniques for High-Resolution Separation

Chromatographic techniques are fundamental in analytical toxicology and pharmaceutical analysis for the separation of individual components from a mixture. For barbiturates, a class of central nervous system depressants, these methods allow for their isolation and subsequent identification and quantification in various biological and pharmaceutical samples. The choice of technique often depends on the complexity of the sample matrix and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of barbiturates. ijsra.netresearchgate.net These methods are particularly useful for the analysis of biological samples such as blood, plasma, and urine, as well as pharmaceutical dosage forms. ijsra.net

Reverse-phase HPLC is a commonly employed method for barbiturate (B1230296) analysis, often utilizing octadecyl silica (B1680970) (C18) columns. ijsra.netrsc.org The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. nyc.gov For instance, a study on the analysis of barbiturates in blood utilized an ODS-silica column with a mobile phase of 40% methanol (B129727) at pH 8.5, with detection at 240 nm. nih.gov More polar barbiturates like phenobarbital (B1680315) tend to elute faster than less polar ones such as secobarbital under these conditions. nyc.gov

UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and specific detection of barbiturates in urine. researchgate.netspringernature.comwaters.com This combination allows for simple sample preparation, often just a "dilute and shoot" approach, and can detect a wide range of barbiturates. springernature.comspringernature.com For example, a UPLC-MS/MS method for urine analysis can detect nine different barbiturates, including amobarbital and secobarbital, the components of Tuinal. springernature.comnih.gov

Table 1: Examples of HPLC and UPLC Conditions for Barbiturate Analysis

| Technique | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|---|

| HPLC | Amylobarbitone, butobarbitone, cyclobarbitone, pentobarbitone, and quinalbarbitone | Blood | ODS-silica | 40% methanol at pH 8.5 | UV at 240 nm | nih.gov |

| HPLC | Phenobarbital, pentobarbital (B6593769), secobarbital | Injections | Not specified | Not specified | Not specified | nih.gov |

| UPLC-MS/MS | Amobarbital, barbital, butalbital, butabarbital, mephobarbital, secobarbital, pentobarbital, phenobarbital, and thiopental (B1682321) | Urine | Not specified | Not specified | Tandem Mass Spectrometry | springernature.comnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established and robust technique for the analysis of volatile and thermally stable compounds like barbiturates. researchgate.netlabmanager.com It is frequently used in both clinical and forensic toxicology for the identification and quantification of these substances in biological samples and pharmaceutical preparations. nih.govoup.com

For GC analysis, barbiturates can be analyzed directly, but derivatization is often employed to improve their volatility and chromatographic properties, leading to better peak shape and sensitivity. rsc.org A common derivatization technique is methylation, for example, using trimethylanilinium hydroxide (B78521) (TMAH) which allows for "flash methylation" in the hot injection port of the gas chromatograph. nih.gov

Various types of capillary columns are used for the separation of barbiturates, with stationary phases like 5% phenyl polysiloxane (DB-5) or OV-17 being common choices. oup.comnih.gov The use of ultrafast GC technology, which employs direct resistive heating of the capillary column, can significantly reduce analysis times, with separations of five common barbiturates achieved in approximately 1.2 minutes. thermofisher.com

Table 2: Examples of GC Conditions for Barbiturate Analysis

| Column | Analytes | Matrix | Derivatization | Detection | Reference |

|---|---|---|---|---|---|

| 3% OV-17 | Barbiturates | Tablets | None | Not specified | oup.com |

| 13 m J & W DB-5 | Four barbiturates | Urine | Methylation with Iodomethane/tetramethylammonium hydroxide | Mass Spectrometry (MS) | nih.gov |

| Not specified | Amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital | Urine, serum, and plasma | Flash methylation with trimethylanilinium hydroxide (TMAH) | Mass Spectrometry (MS) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the screening and identification of drugs, including barbiturates. researchgate.netanalyticaltoxicology.comssa.lawyer It is particularly useful in settings where more sophisticated instrumentation is not available. analyticaltoxicology.comnih.gov The technique involves spotting a sample onto a plate coated with a stationary phase, such as silica gel, and developing it in a chamber with a suitable mobile phase. ijsra.netanalyticaltoxicology.com

For barbiturates, a common stationary phase is silica gel G with a fluorescent indicator (Silica gel GF254). unodc.org After the separation, the spots corresponding to the different barbiturates can be visualized under UV light at 254 nm. ijsra.net Various spray reagents can also be used for visualization, such as mercuric chloride-diphenylcarbazone, which produces blue-violet spots on a pink background for barbiturates. unodc.org While TLC is primarily a qualitative technique, quantitative analysis can be performed using a densitometer. nih.gov A specific method for the determination of the components of this compound (amobarbital and secobarbital) using TLC has been reported. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. acs.org It is a powerful tool for the analysis of a wide range of compounds, including barbiturates, and offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. ijsra.netnih.gov

A significant application of CE in barbiturate analysis is the separation of enantiomers. acs.org Many barbiturates are chiral and are often administered as racemic mixtures. CE, with the addition of a chiral selector such as a cyclodextrin (B1172386) to the running buffer, can effectively separate these enantiomers. ijsra.netacs.org This is based on the differential formation of diastereomeric complexes between the enantiomers and the chiral selector, which then migrate at different velocities in the electric field. acs.org

To enhance the sensitivity of CE, which can be a limitation, various preconcentration techniques can be employed. nih.gov In-line solid-phase extraction (SPE) coupled with CE has been shown to enhance detection sensitivity by 170- to 1840-fold for barbiturates in urine samples, achieving limits of detection in the range of 0.5 to 5 ng/mL for standard samples. nih.gov Another approach, large-volume sample stacking (LVSS), has been used to achieve detection limits of 0.1 ng/mL for enantiomeric barbiturates in serum. nih.gov

Mass Spectrometric Approaches for Enhanced Specificity and Sensitivity

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net In the context of barbiturate analysis, it is prized for its high specificity and sensitivity, making it a gold standard in forensic toxicology. azolifesciences.com MS is typically coupled with a chromatographic separation technique, such as GC or LC, to provide unambiguous identification and quantification of drugs and their metabolites. azolifesciences.com

The ionization process is a critical step in MS analysis. For barbiturates, both electron ionization (EI) and chemical ionization (CI) can be used. tandfonline.com EI at 70 eV typically produces extensive fragmentation, which can be useful for structural elucidation and distinguishing between isomers with identical molecular weights. tandfonline.com CI, using a reagent gas like methane, is a softer ionization technique that often generates a prominent molecular ion, which is useful for confirming the molecular weight of the analyte. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of barbiturates in complex biological matrices such as urine, blood, and plasma. springernature.comnih.govmdpi.comkosfaj.org This technique offers significant advantages over GC-MS, as it often does not require derivatization and can analyze a broader range of compounds. nih.govmdpi.com

In a typical LC-MS/MS workflow for barbiturate analysis, the sample undergoes a simple preparation step, such as dilution or solid-phase extraction, before being injected into the LC system. springernature.comkosfaj.org The LC separates the barbiturates, which are then introduced into the mass spectrometer. kosfaj.org Electrospray ionization (ESI) in the negative ion mode is commonly used for barbiturates. nih.govkosfaj.org

The tandem mass spectrometer (often a triple quadrupole) operates in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for each barbiturate is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then specific product ions are monitored in the third quadrupole. kosfaj.org This process provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of barbiturates even at low concentrations. springernature.comnih.gov However, it is important to note that some isobaric barbiturates, such as pentobarbital and amobarbital, may not be distinguishable by some LC-MS/MS methods without specific chromatographic separation. springernature.comspringernature.com

Barbiturate Research Contributions to Broader Pharmacological and Neuroscientific Concepts

Historical Role in Characterizing GABA-A Receptor Function

Barbiturates played a central role in characterizing the function of the gamma-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system (CNS). acnp.orgresearchgate.net It has long been recognized that barbiturates act by prolonging and potentiating the action of GABA on GABA-A receptors. researchgate.net This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability. nih.govpatsnap.com Studies using barbiturates, including components like amobarbital, helped establish that these drugs bind to distinct sites on the GABA-A receptor, separate from the GABA binding site and the benzodiazepine (B76468) binding site. drugbank.com This interaction increases the duration for which the chloride ion channel associated with the receptor remains open when GABA is present, enhancing GABA's inhibitory effect. patsnap.comdrugbank.com

Insights into Ligand-Gated Ion Channel Mechanisms

Beyond the GABA-A receptor, barbiturate (B1230296) research has provided insights into the mechanisms of other ligand-gated ion channels. Barbiturates are thought to modulate the activity of both anionic (like GABA-A and glycine (B1666218) receptors) and cationic (like nicotinic acetylcholine (B1216132) receptors and 5HT3 receptors) pentameric ligand-gated ion channels (pLGICs). asbmb.orgnih.gov Studies, including those using amobarbital, have shown that barbiturates can act as noncompetitive antagonists at nicotinic acetylcholine receptors (nAChRs), binding within the ion channel pore. nih.govconicet.gov.ar Research using bacterial pLGICs like GLIC, which share structural similarity with mammalian pLGICs, has provided the first X-ray structures of barbiturates bound within the central ion channel pore in a closed conformation. asbmb.orgnih.gov These studies suggest that barbiturates can stabilize the closed state of the channel, shedding light on their inhibitory mechanisms at cationic pLGICs. nih.gov

Development of Anesthetic and Sedative Research Paradigms

Barbiturates were among the first injectable agents used for the induction of general anesthesia and were widely used as sedatives and hypnotics. wikipedia.orgnih.gov Their pharmacological effects, including sedative-hypnotic, anticonvulsant, and anesthetic properties, are mediated by actions at various target sites in the body, with the GABA-A receptor being a primary target in the CNS. acnp.org Research comparing the effects of different barbiturates, such as pentobarbital (B6593769) (anesthetic-sedative) and phenobarbital (B1680315) (anticonvulsant), on neuronal activity and chloride conductance in model systems helped differentiate the mechanisms underlying their distinct clinical actions. umich.edu These studies supported the hypothesis that while augmentation of GABA-mediated inhibition contributes to anticonvulsant action, the addition of direct increases in chloride conductance may underlie anesthetic-sedative effects. umich.edu Although largely replaced by newer agents, the historical use and study of barbiturates established key research paradigms for investigating the mechanisms of anesthetic and sedative drugs. wikipedia.orgmims.comresearchgate.net

Barbiturate Scaffold as a Basis for Novel Agent Synthesis in Medicinal Chemistry Research

The barbituric acid core, a pyrimidine (B1678525) derivative, serves as a privileged medicinal scaffold for the synthesis of compounds with diverse biological activities. researchgate.netmdpi.com Medicinal chemistry research continues to explore the barbiturate scaffold for developing novel agents beyond their traditional uses. wikipedia.orgpromises.com

Exploration of Anti-inflammatory and Antioxidant Properties of Barbiturate Derivatives in vitro

Studies have investigated the anti-inflammatory and antioxidant properties of various barbiturate derivatives in vitro. researchgate.netmdpi.com For instance, certain barbiturate-based compounds have shown the ability to inhibit inflammatory mediators and reduce reactive oxygen species (ROS) levels in cell models. nih.govscience.govresearchgate.net Research on novel barbiturate derivatives has demonstrated potential as inhibitors of enzymes involved in inflammation, such as lipoxygenases and cyclooxygenase-2. researchgate.nettandfonline.com

Design of Multitarget Agents from Barbiturate Cores

The versatility of the barbiturate scaffold allows for the design of multitarget agents, which can interact with multiple biological targets relevant to complex diseases. researchgate.netnih.gov By incorporating different functional groups onto the barbituric acid structure, researchers can synthesize hybrid molecules with combined pharmacological properties. mdpi.comresearchgate.net This approach is being explored in areas such as inflammatory diseases and metabolic disorders, aiming to develop single compounds that can modulate multiple pathways. researchgate.netresearchgate.net

Methodological Advancements in Drug Discovery and Chemical Biology Attributed to Barbiturate Research

The study of barbiturates and their interactions with biological targets has indirectly contributed to methodological advancements in drug discovery and chemical biology. The challenges in directly identifying barbiturate binding sites on complex proteins like the GABA-A receptor, particularly at the molecular level, spurred the development and application of various biochemical and biophysical techniques. conicet.gov.ar Research into the precise binding sites and mechanisms of action of barbiturates at ligand-gated ion channels, utilizing techniques like X-ray crystallography and computational simulations, exemplifies the application of structural biology methods to understand drug-target interactions. asbmb.orgnih.gov Furthermore, the synthesis and evaluation of numerous barbiturate derivatives with varied substituents have contributed to the broader understanding of structure-activity relationships within this chemical class, informing the design and synthesis strategies for other small molecule libraries in drug discovery. mdpi.comnih.gov The exploration of barbiturate derivatives with novel pharmacological profiles also highlights the role of chemical biology in identifying and characterizing compounds with potential therapeutic applications. stonybrook.eduunito.it

常见问题

Q. How can multi-omics integration enhance understanding of this compound’s long-term neuroadaptive effects?

- Methodological Answer : Combine transcriptomics (RNA-seq of cortical neurons) with proteomics (LC-MS/MS synaptic protein quantification) and epigenomics (ChIP-seq for histone modifications). Use pathway enrichment tools (e.g., DAVID, STRING) to identify convergent molecular networks. Validate with CRISPR-based gene editing in organoid models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。